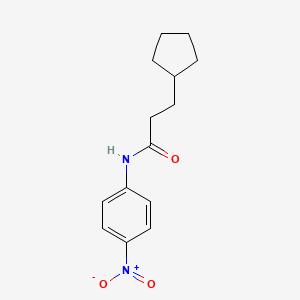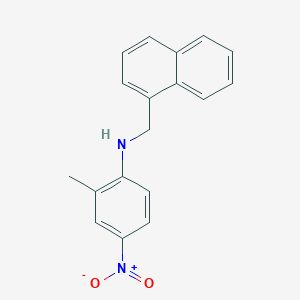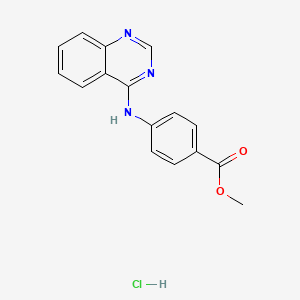
3-cyclopentyl-N-(4-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
科学研究应用
3-cyclopentyl-N-(4-nitrophenyl)propanamide has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. For example, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that PKC may play a critical role in cancer cell proliferation. 3-cyclopentyl-N-(4-nitrophenyl)propanamide has also been used to study the role of PKC in neuronal signaling and synaptic plasticity, as well as in the regulation of insulin secretion in pancreatic beta cells.
作用机制
The mechanism of action of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves its ability to bind to the catalytic domain of PKC, thereby inhibiting its activity. PKC is a serine/threonine kinase that is activated by diacylglycerol (DAG) and calcium ions. Once activated, PKC phosphorylates a wide range of cellular proteins, leading to changes in cellular signaling and gene expression. By inhibiting PKC, 3-cyclopentyl-N-(4-nitrophenyl)propanamide can prevent these downstream effects and alter cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopentyl-N-(4-nitrophenyl)propanamide depend on the specific cellular process being studied. For example, in cancer cells, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting that PKC may play a critical role in cancer cell survival. In neurons, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to regulate synaptic plasticity and memory formation, suggesting that PKC may play a critical role in learning and memory. In pancreatic beta cells, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to regulate insulin secretion, suggesting that PKC may play a critical role in glucose homeostasis.
实验室实验的优点和局限性
One of the main advantages of using 3-cyclopentyl-N-(4-nitrophenyl)propanamide in lab experiments is its selectivity for PKC. Unlike other kinase inhibitors, 3-cyclopentyl-N-(4-nitrophenyl)propanamide specifically targets PKC, allowing researchers to study the specific role of this enzyme in cellular processes. However, one limitation of using 3-cyclopentyl-N-(4-nitrophenyl)propanamide is its potential off-target effects. While 3-cyclopentyl-N-(4-nitrophenyl)propanamide is highly selective for PKC, it may still interact with other cellular proteins, leading to unintended effects.
未来方向
There are several future directions for research on 3-cyclopentyl-N-(4-nitrophenyl)propanamide. One area of interest is the development of new PKC inhibitors with improved selectivity and potency. Another area of interest is the study of PKC isoforms and their specific roles in cellular processes. Finally, the use of 3-cyclopentyl-N-(4-nitrophenyl)propanamide in clinical trials for the treatment of cancer and other diseases is an area of active research. Overall, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has the potential to be a valuable tool for studying the role of PKC in cellular processes and may have important applications in the development of new therapies for a wide range of diseases.
合成方法
The synthesis of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with cyclopentylamine to form 4-nitrophenylcyclopentylcarbamate, which is then reacted with 3-bromopropionyl chloride to form 3-cyclopentyl-N-(4-nitrophenyl)propanamide. The final product is purified by column chromatography to obtain a white crystalline powder with a melting point of 142-144°C.
属性
IUPAC Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-5-11-3-1-2-4-11)15-12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGSSBYFPETSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)




![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)

